molecular formula C20H19N3OS2 B2787012 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 476642-08-7

4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2787012
CAS No.: 476642-08-7
M. Wt: 381.51
InChI Key: IDOMJYQMZDRBMF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex organic molecule with potential applications in various fields

Mode of Action

It is known that the compound has a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that it may interact with its targets through π–π stacking interactions, a common mode of action for many organic compounds.

Biochemical Pathways

The compound’s structure suggests that it may be involved in electron transfer processes

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential as a photocatalyst , it may induce chemical reactions when exposed to light, leading to changes in the molecular and cellular environment.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure may enhance its photocatalytic activity Additionally, factors such as temperature, pH, and the presence of other molecules can also affect its stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is unique due to its specific substitution pattern and the presence of both thiazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-11-21-16-15(25-11)10-9-14-17(16)26-19(22-14)23-18(24)12-5-7-13(8-6-12)20(2,3)4/h5-10H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMJYQMZDRBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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